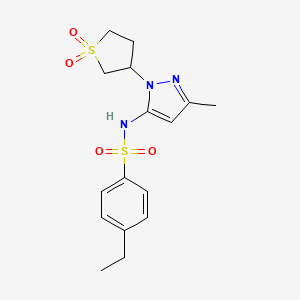

N-(1-(1,1-二氧化四氢噻吩-3-基)-3-甲基-1H-吡唑-5-基)-4-乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

G蛋白门控内向整流钾(GIRK)通道激活

该化合物已被研究作为一种新型的GIRK通道激活剂。这些通道在调节细胞兴奋性方面起着至关重要的作用,并参与各种生理过程。特别是,GIRK1/2亚型在脑中很普遍。 研究人员已确定N-(1-(1,1-二氧化四氢噻吩-3-基)-3-甲基-1H-吡唑-5-基)-4-乙基苯磺酰胺是一种有效的GIRK1/2选择性激活剂,这可能对疼痛感知、癫痫、奖赏/成瘾和焦虑等疾病有影响 .

抗菌活性

体外研究评估了该化合物对病原菌的抗菌作用。 抑菌圈(ZOI)法证明了其对肺炎克雷伯菌、铜绿假单胞菌、金黄色葡萄球菌和枯草芽孢杆菌等细菌的有效性 .

药物开发的先导优化

研究人员探索了该化合物的结构-活性关系(SAR),以优化其药理特性。通过识别一种新的醚基支架,并将其与一个新型的磺酰基头部结合,他们旨在增强其效力和代谢稳定性。 此类努力有助于药物发现和开发 .

合成方法

N-(1-(1,1-二氧化四氢噻吩-3-基)-3-甲基-1H-吡唑-5-基)-4-乙基苯磺酰胺的合成涉及特定的合成步骤。 了解这些方法有助于更广泛的合成有机化学领域 .

作用机制

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in an increased potassium ion flow across the cell membrane, which can influence the electrical activity of the cell .

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Result of Action

The activation of GIRK channels by this compound can modulate the excitability of cells. This can have various effects depending on the specific cell type and the physiological context. For example, in neurons, this could potentially influence neuronal firing rates and thus affect neurological processes .

生化分析

Biochemical Properties

The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .

Cellular Effects

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide has been shown to have effects on various types of cells. It influences cell function by modulating the activity of GIRK channels, which play a key role in regulating heart rate and are involved in numerous physiological processes .

Molecular Mechanism

The molecular mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide involves its interaction with GIRK channels. It acts as a GIRK channel activator, influencing the function of these channels at the molecular level .

Temporal Effects in Laboratory Settings

It has been shown to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability .

生物活性

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is a complex organic compound with notable pharmacological properties. This article examines its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse and authoritative sources.

Structural Characteristics

The compound features a unique molecular structure that includes:

- Tetrahydrothiophene ring : Contributes to its chemical reactivity.

- Pyrazole moiety : Known for various biological activities.

- Benzenesulfonamide group : Imparts additional pharmacological properties.

The molecular formula is C15H18N4O2S, with a molecular weight of approximately 318.39 g/mol .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, such as carbonic anhydrases (CA), which play crucial roles in maintaining acid-base balance in biological systems .

- Antimicrobial Properties : Some derivatives of pyrazole compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

- Cytotoxic Effects : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanisms underlying the biological activity of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide involve:

- Binding Interactions : The compound may bind to specific receptors or enzymes, modulating their activity. Molecular docking studies have suggested that it interacts favorably with targets involved in cancer and inflammation pathways .

- Stability and Metabolism : The presence of the 1,1-dioxidotetrahydrothiophen group enhances metabolic stability, which is critical for maintaining effective concentrations in vivo .

Research Findings and Case Studies

Several studies have documented the biological activity of related compounds:

Pharmacological Profile

The pharmacological profile of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide includes:

- Absorption : High probability of human intestinal absorption (0.9963) suggests good bioavailability.

- Blood-Brain Barrier Penetration : Moderate likelihood (0.9669) indicates potential central nervous system effects.

- CYP450 Interaction : It is a non-substrate for several CYP450 enzymes, which may reduce the risk of drug-drug interactions .

属性

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-3-13-4-6-15(7-5-13)25(22,23)18-16-10-12(2)17-19(16)14-8-9-24(20,21)11-14/h4-7,10,14,18H,3,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWZHJOWUDKEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。